Lipophilicity Modulation: XLogP3 Reduction of 0.3 Units vs. Direct-O-Linked Analog
The methylene bridge in ethyl 2-((4-formylphenoxy)methyl)-4-methylthiazole-5-carboxylate reduces computed lipophilicity by 0.3 XLogP3 units relative to its closest direct-O-linked analog, ethyl 2-(4-formylphenoxy)-4-methylthiazole-5-carboxylate (CAS 1010886-63-1). Specifically, the target compound exhibits XLogP3 = 2.9, compared to XLogP3 = 3.2 for the comparator [1][2]. This difference falls within a range that can influence aqueous solubility, membrane permeability, and non-specific protein binding in biological assays. The lower logP also implies altered retention behavior in reversed-phase chromatographic purification, a practical consideration for synthesis workflows.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 (PubChem CID 138111091, computed by XLogP3 3.0 algorithm) |
| Comparator Or Baseline | Ethyl 2-(4-formylphenoxy)-4-methylthiazole-5-carboxylate (CAS 1010886-63-1): XLogP3 = 3.2 (PubChem CID 24206117) |
| Quantified Difference | ΔXLogP3 = -0.3 (target is more hydrophilic) |
| Conditions | Computational prediction; PubChem XLogP3 3.0 algorithm, identical calculation method for both compounds |
Why This Matters
A 0.3 logP reduction can shift a compound across critical lipophilicity thresholds relevant to oral bioavailability prediction and assay compatibility, making the target compound preferable for applications where reduced non-specific binding or improved aqueous solubility is required.
- [1] PubChem CID 138111091: Ethyl 2-((4-formylphenoxy)methyl)-4-methylthiazole-5-carboxylate. XLogP3 = 2.9. National Center for Biotechnology Information. Accessed 2026-05-03. View Source
- [2] PubChem CID 24206117: Ethyl 2-(4-formylphenoxy)-4-methyl-1,3-thiazole-5-carboxylate. XLogP3 = 3.2. National Center for Biotechnology Information. Accessed 2026-05-03. View Source
